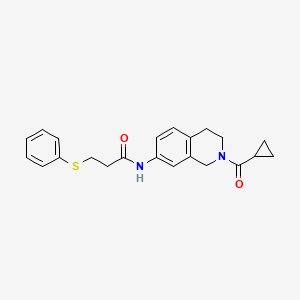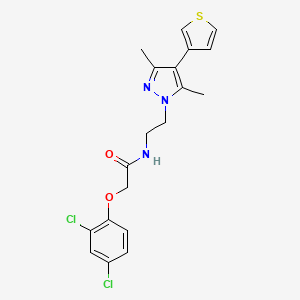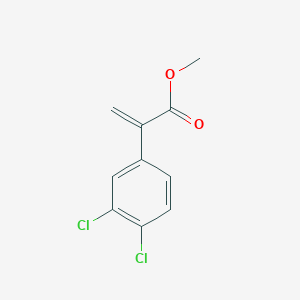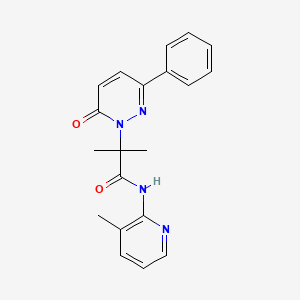
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a phenylthio group. These groups could potentially confer interesting chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropanecarbonyl and tetrahydroisoquinoline groups would likely contribute to a rigid, cyclic structure, while the phenylthio group could add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the nature of its functional groups. For example, the presence of a cyclopropanecarbonyl group could influence the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Neurobiology Research
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide: is used in neurobiology research, particularly for the growth and expression of primary neuroblastoma cells derived from the peripheral nervous system and post-mitotic neurons from the central nervous system. It’s a chemically defined serum-free supplement based on Bottenstein’s N-1 formula .
Cell Culture Optimization
This compound serves as a supplement in mammalian cell culture, stem cell culture, and primary cell culture. It supports the growth of delicate cell types and is often used in conjunction with growth factors like bFGF and EGF .
Pharmaceutical Intermediates
The cyclopropanecarbonyl component of the compound is used as an intermediate in the manufacture of pharmaceutical products. It plays a crucial role in the synthesis of various drugs, highlighting its importance in medicinal chemistry .
Agrochemical Research
Similar to its role in pharmaceuticals, the compound is also utilized as an intermediate in the development of agrochemical products. This application underscores its versatility and significance in agricultural sciences .
Analytical Reference Standard
In forensic applications, this compound is structurally similar to known opioids and serves as an analytical reference standard. It’s crucial for research and validation of analytical methods in toxicology .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(11-13-27-20-4-2-1-3-5-20)23-19-9-8-16-10-12-24(15-18(16)14-19)22(26)17-6-7-17/h1-5,8-9,14,17H,6-7,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKAPCDKXTKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)


![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)
![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)
